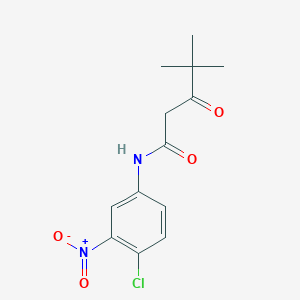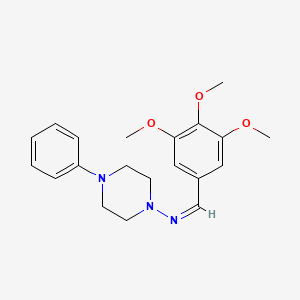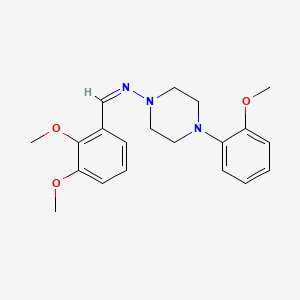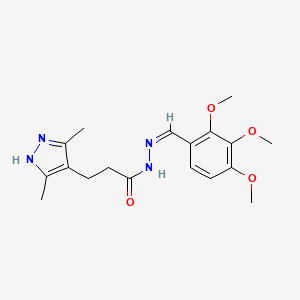
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide, also known as NITD-008, is a small molecule drug that has been studied for its potential antiviral properties. This compound was first identified in a high-throughput screen for inhibitors of the dengue virus, a mosquito-borne virus that infects millions of people each year. Since then, NITD-008 has been studied for its activity against other viruses, including Zika virus, West Nile virus, and yellow fever virus. In
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has been studied for its activity against several viruses, including dengue virus, Zika virus, West Nile virus, and yellow fever virus. In vitro studies have shown that N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can inhibit viral replication by targeting the viral RNA polymerase. In vivo studies have also demonstrated the efficacy of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide against these viruses in animal models.
作用機序
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is believed to inhibit viral replication by targeting the viral RNA polymerase. Specifically, N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is thought to bind to a conserved region of the polymerase, preventing it from synthesizing viral RNA. This mechanism of action is similar to that of other antiviral drugs, such as ribavirin and sofosbuvir.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to have low toxicity in vitro and in vivo. In animal studies, N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has been well-tolerated at doses up to 100 mg/kg. However, more research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide.
実験室実験の利点と制限
One advantage of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is its broad-spectrum activity against several different viruses. This makes it a potentially useful tool for studying viral replication and for developing new antiviral therapies. However, one limitation of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is its relatively low potency compared to other antiviral drugs. This may make it less effective in certain situations, such as in the treatment of severe viral infections.
将来の方向性
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide. One area of interest is the development of more potent analogs of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide that could be used as antiviral drugs. Another area of research is the study of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide in combination with other antiviral drugs, to determine if this could lead to increased efficacy against certain viruses. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide, particularly in humans.
合成法
The synthesis of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves several steps, starting with the reaction of 4-chloro-3-nitroaniline with 4,4-dimethyl-3-oxopentanoic acid to form an amide intermediate. This intermediate is then reduced using a borohydride reagent to yield N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide. The overall yield of this synthesis is reported to be around 25%.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-13(2,3)11(17)7-12(18)15-8-4-5-9(14)10(6-8)16(19)20/h4-6H,7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBUQQNZAXHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5912921.png)




![1-{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912962.png)
![3-(4-chlorophenyl)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912967.png)
![4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5912973.png)
![4-chloro-N-{2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide](/img/structure/B5912978.png)
![3-(4-chloro-3,5-dimethylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912983.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912992.png)
![1-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5913005.png)
![(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5913011.png)
![5-imino-2-isobutyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5913012.png)